molecular formula C5H7Cl2N3 B1487718 3-Chloro-N-methylpyrazin-2-amine CAS No. 53265-29-5

3-Chloro-N-methylpyrazin-2-amine

Cat. No. B1487718
CAS RN: 53265-29-5
M. Wt: 180.03 g/mol
InChI Key: XLBDVRHCZOATJY-UHFFFAOYSA-N
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Description

3-Chloro-N-methylpyrazin-2-amine is a chemical compound with the molecular formula C5H7Cl2N3 and a molecular weight of 180.03 g/mol. It is also known as 2-氨基-3-甲基吡嗪 in Chinese .


Synthesis Analysis

The synthesis of amines like 3-Chloro-N-methylpyrazin-2-amine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds. Other reactions involve alkyl groups: S N 2 reactions of alkyl halides, ammonia, and other amines. Nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, is another method. Alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), is also used. Reductive amination of aldehydes or ketones is another common method .

Scientific Research Applications

Free Radical Chlorination

Rubina et al. (1989) explored the chlorination of methyl derivatives of pyrazine, among others, using N-chlorosuccinimide, which leads to the successive chlorination of the methyl group to give dichloromethylpyrazine in preparative yields. This process underscores the chemical's utility in the selective chlorination of heteroaromatic compounds (Rubina, Iovel', Gol'dberg, & Shimanskaya, 1989).

Aminocarbonylation of Iodo-heteroaromatics

Takács et al. (2007) demonstrated the aminocarbonylation of iodopyrazine using primary and secondary amines, which facilitates the synthesis of N-substituted nicotinamides and related compounds. This highlights its role in creating bioactive molecules and potential pharmaceuticals (Takács, Jakab, Petz, & Kollár, 2007).

Synthesis of Pyrazin-2-yl-amines

Colbon et al. (2008) reported a two-stage process for synthesizing 6-methylpyrazine-2-yl-amines from commercially available materials. The methodology involves the synthesis of (6-chloro-pyrazin-2-yl)-acetic acid followed by amination, showcasing an efficient access to pyrazines (Colbon, Foster, Giles, Patel, & Singleton, 2008).

Halogenation Reactions

Franssen et al. (1987) studied the enzymatic chlorination of pyrazole and its methyl derivatives, leading to the formation of 4-chloro derivatives. This enzymatic approach provides a green chemistry alternative for halogenation, applicable in synthesizing halogenated compounds with potential medicinal properties (Franssen, Boven, & Plas, 1987).

properties

IUPAC Name

3-chloro-N-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-7-5-4(6)8-2-3-9-5/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVOWQGBRGLTBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-methylpyrazin-2-amine

CAS RN

53265-29-5
Record name 3-Chloro-N-methyl-2-pyrazinamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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